molecular formula C8H9BrN2O2 B3027190 Ethyl 4-amino-5-bromonicotinate CAS No. 1240595-43-0

Ethyl 4-amino-5-bromonicotinate

Cat. No.: B3027190
CAS No.: 1240595-43-0
M. Wt: 245.07
InChI Key: VQEYTALZZLPCBP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-bromonicotinate (CAS 1240595-43-0) is a substituted nicotinic acid derivative featuring an ethyl ester group, an amino substituent at the 4-position, and a bromine atom at the 5-position on the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its versatile reactivity . Its structure allows for further functionalization, making it valuable for constructing complex heterocycles or bioactive molecules.

Properties

IUPAC Name

ethyl 4-amino-5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEYTALZZLPCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858662
Record name Ethyl 4-amino-5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240595-43-0
Record name Ethyl 4-amino-5-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-5-bromonicotinate can be synthesized through a multi-step process. One common method involves the bromination of ethyl nicotinate followed by the introduction of an amino group. The reaction typically involves the following steps:

    Bromination: Ethyl nicotinate is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.

    Amination: The brominated product is then reacted with ammonia or an amine to introduce the amino group at the 4-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts to enhance the efficiency of the bromination and amination steps .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-5-bromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form primary amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Ethyl 4-amino-5-bromonicotinate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-bromonicotinate involves its interaction with specific molecular targets and pathways. The amino and bromine substituents on the pyridine ring can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate biological processes, such as enzyme inhibition or receptor activation, leading to various pharmacological effects .

Comparison with Similar Compounds

Ethyl 4-amino-5-bromonicotinate belongs to a family of brominated nicotinic acid esters. Below is a detailed comparison with structurally related analogs, focusing on substituent positions, physicochemical properties, and synthetic relevance.

Structural Similarities and Differences

Table 1: Key Structural Features of Analogous Compounds
Compound Name CAS Number Substituent Positions Ester Group Similarity Score Molecular Formula Molecular Weight
This compound 1240595-43-0 4-amino, 5-bromo Ethyl 0.79–0.82 C₈H₉BrN₂O₂ 245.08
Methyl 6-amino-5-bromonicotinate 180340-70-9 6-amino, 5-bromo Methyl 0.97 C₇H₇BrN₂O₂ 231.05
Ethyl 5-bromo-6-methylnicotinate 1190862-70-4 6-methyl, 5-bromo Ethyl 0.81 C₉H₁₀BrNO₂ 244.09
3-Bromo-5-methylpyridin-4-amine 97944-43-9 4-amino, 3-bromo, 5-methyl None 0.85 C₆H₇BrN₂ 187.04
Ethyl 2-(benzylamino)-5-bromonicotinate 1706453-44-2 2-benzylamino, 5-bromo Ethyl N/A C₁₅H₁₅BrN₂O₂ 335.20

Key Observations :

  • Substituent Positioning: The amino and bromo groups’ positions significantly influence reactivity. For example, Methyl 6-amino-5-bromonicotinate (0.97 similarity) differs only in ester group (methyl vs. ethyl) and amino position (6 vs. 4), yet exhibits higher similarity than analogs with altered substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (mg/mL) LogP (Predicted) Purity (%)
This compound Not reported Not reported 1.2 95
Methyl 6-amino-5-bromonicotinate 145–148 10 (DMSO) 0.8 >98
Ethyl 5-bromo-6-methylnicotinate Not reported Not reported 1.5 >95
3-Bromo-5-methylpyridin-4-amine 92–94 25 (Water) 0.5 >97

Key Observations :

  • Lipophilicity: Ethyl 5-bromo-6-methylnicotinate (LogP 1.5) is more lipophilic than amino-substituted analogs, likely due to the methyl group enhancing hydrophobic interactions .
  • Purity: Methyl-substituted derivatives (e.g., Mthis compound, CAS 59237-50-2) often achieve higher purity (>98%) compared to ethyl analogs (95%), possibly due to streamlined synthetic protocols .

Biological Activity

Ethyl 4-amino-5-bromonicotinate is a compound belonging to the class of nicotinic acid derivatives. Its unique structure, characterized by an amino group and a bromine atom on the pyridine ring, contributes to its diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H8BrN2O2
  • Molecular Weight : 245.07 g/mol

The presence of the bromine atom and amino group enhances the compound's reactivity and biological interactions, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and amino substituents influence binding affinities, potentially modulating enzymatic activities and signal transduction pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, affecting metabolic pathways relevant to various diseases.
  • Receptor Activation : It may activate or inhibit specific receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Activity Description
Antimicrobial Properties Exhibits activity against various bacterial strains, indicating potential use in infection control.
Anti-inflammatory Effects May reduce inflammation in vitro, suggesting applications in treating inflammatory diseases.
Cytotoxicity Shows selective cytotoxic effects on cancer cell lines, highlighting potential as an anticancer agent.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of this compound against several pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Effects :
    In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which this compound could be utilized in treating inflammatory conditions .
  • Cytotoxicity Against Cancer Cells :
    Research involving human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased annexin V binding, indicating early apoptotic changes .

Synthesis and Derivatives

This compound can be synthesized through various methods involving nucleophilic substitution reactions. The bromine atom can be replaced with different nucleophiles to create derivatives with enhanced biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-amino-5-bromonicotinate
Reactant of Route 2
Ethyl 4-amino-5-bromonicotinate

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